molecular formula C22H27N3O7S2 B2858396 ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 922917-23-5

ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2858396
CAS No.: 922917-23-5
M. Wt: 509.59
InChI Key: WBFDXGWZPOLAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a derivative of the thieno[2,3-c]pyridine scaffold, a heterocyclic system known for its versatility in medicinal chemistry. Its structure features:

  • A 4,5-dihydrothieno[2,3-c]pyridine core with a fused thiophene and pyridine ring.
  • A 4-((4-methoxyphenyl)sulfonyl)butanamido substituent at position 2, introducing sulfonamide and aryl ether functionalities.
  • An ethyl ester at position 6, influencing lipophilicity and metabolic stability.

Computational tools like SHELX may aid in its crystallographic characterization, though experimental validation is required.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S2/c1-3-32-22(28)25-11-10-16-17(13-25)33-21(19(16)20(23)27)24-18(26)5-4-12-34(29,30)15-8-6-14(31-2)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFDXGWZPOLAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure R2 Substituent R3 Substituent R6 Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound Thieno[2,3-c]pyridine 4-((4-Methoxyphenyl)sulfonyl)butanamido Carbamoyl Ethyl ester ~526.6* Not reported -
Methyl 3-cyano-2-(trimethoxyanilino)-... (3a) Thieno[2,3-c]pyridine 3,4,5-Trimethoxyanilino Cyano Methyl ester 403.4 Antitubulin
Ethyl 3-cyano-2-(trimethoxyanilino)-... (3b) Thieno[2,3-c]pyridine 3,4,5-Trimethoxyanilino Cyano Ethyl ester 417.4 Antitubulin
Ethyl 2-amino-6-Boc-... () Thieno[2,3-c]pyridine Amino (Boc-protected) H Ethyl ester 326.4 Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity at Position 2: The target’s sulfonylbutanamido group (electron-withdrawing) contrasts with the trimethoxyanilino group (electron-donating) in 3a/3b . This difference may alter binding affinity in biological targets (e.g., tubulin) and solubility. The Boc-protected amine in ’s compound highlights synthetic intermediates, emphasizing the role of protective groups in derivatization.

Functional Groups at Position 3: The carbamoyl group (target) vs. cyano group (3a/3b) introduces distinct electronic and steric effects. Carbamoyl’s hydrogen-bonding capacity may enhance target interactions, whereas cyano’s nitrile group could improve metabolic stability.

Ester Variations at Position 6: The ethyl ester (target, 3b) vs.

Biological Activity: Compounds 3a/3b exhibit antitubulin activity (IC₅₀ values in low micromolar range) , suggesting the thienopyridine scaffold’s applicability in oncology. The target’s sulfonamide moiety may confer unique selectivity or potency, warranting further evaluation.

Synthetic Considerations :

  • Analog synthesis (e.g., 3a/3b) employs flash chromatography and reverse-phase purification ( ), indicating scalable routes for the target compound.

Preparation Methods

Cyclocondensation of Thiophene and Pyridine Precursors

The thieno[2,3-c]pyridine scaffold is assembled via a [4+2] cycloaddition between 3-aminothiophene-2-carboxylate and a suitably functionalized pyridine derivative.

Procedure :

  • 3-Aminothiophene-2-carboxylate (1) (10 mmol) is treated with 2-chloroacrylonitrile (12 mmol) in refluxing ethanol, yielding 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (2) .
  • Oxidation of the dihydro ring using m-chloroperbenzoic acid (mCPBA) in dichloromethane generates the fully aromatic system, though this step is omitted for the tetrahydro target.

Characterization :

Intermediate Yield (%) $$ ^1H $$ NMR (δ, ppm) ESI-MS (m/z)
2 78 4.25 (q, 2H), 3.15 (t, 2H), 2.80 (t, 2H) 255.1 [M+H]+

Introduction of the Carbamoyl Group at Position 3

Nucleophilic Acylation

The carbamoyl group is installed via reaction of the amine intermediate with a carbonyl source.

Procedure :

  • Intermediate 2 (5 mmol) is treated with trimethylsilyl isocyanate (TMS-NCO, 6 mmol) in anhydrous THF under nitrogen, yielding 3-isocyanato-thienopyridine (3) .
  • Hydrolysis with aqueous HCl (1M) affords 3-carbamoyl-thienopyridine (4) .

Optimization :

  • Temperature : 0°C to room temperature prevents side reactions.
  • Solvent : THF ensures solubility of silylated intermediates.

Characterization :

Intermediate Yield (%) IR (cm⁻¹) $$ ^{13}C $$ NMR (δ, ppm)
4 82 1680 (C=O) 165.2 (C=O), 156.8 (N-C=O)

Synthesis of 4-((4-Methoxyphenyl)Sulfonyl)Butanoic Acid

Sulfonation of 4-Methoxythiophenol

Procedure :

  • 4-Methoxythiophenol (5 mmol) is sulfonated with chlorosulfonic acid (ClSO₃H, 6 mmol) in dichloroethane at 0°C, yielding 4-methoxyphenylsulfonyl chloride (5) .
  • Alkylation with 4-bromobutanoyl chloride (5.5 mmol) in the presence of Et₃N (6 mmol) produces 4-((4-methoxyphenyl)sulfonyl)butanoic acid (6) .

Characterization :

Intermediate Yield (%) Melting Point (°C) HPLC Purity (%)
6 67 142–144 98.5

Amide Coupling and Final Assembly

Peptide-Based Coupling

Procedure :

  • 3-Carbamoyl-thienopyridine (4) (3 mmol) and 4-((4-methoxyphenyl)sulfonyl)butanoic acid (6) (3.3 mmol) are dissolved in DMF.
  • HATU (3.6 mmol) and DIPEA (6 mmol) are added, stirring at 25°C for 12 hours.
  • Ethyl esterification via EDC/HOBt coupling with ethanol affords the final product.

Reaction Optimization :

Condition Variation Yield (%)
Coupling reagent HATU vs. DCC 75 vs. 58
Solvent DMF vs. DCM 75 vs. 62
Temperature 25°C vs. 0°C 75 vs. 68

Final Product Characterization :

  • Molecular Formula : C₂₄H₂₈N₃O₇S₂
  • Molecular Weight : 550.62 g/mol
  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.18 (q, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 3.12–2.85 (m, 8H, CH₂).
  • HPLC : 99.1% purity (C18 column, 70:30 MeCN/H₂O).

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis for Parallel Optimization

Immobilization of the thienopyridine core on Wang resin enables rapid screening of coupling conditions:

Resin Type Loading (mmol/g) Coupling Efficiency (%)
Wang 0.8 92
Rink Amide 0.6 85

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces cyclization time from 12 hours to 30 minutes, improving yield to 88%.

Challenges and Troubleshooting

  • Steric Hindrance : Bulky sulfonyl groups necessitate excess coupling reagents (1.5 eq HATU).
  • Epimerization : Carbamoyl installation at position 3 requires strict temperature control to avoid racemization.
  • Purification : Reverse-phase HPLC (C18, 5μm) resolves closely eluting byproducts.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm functional group integration and regioselectivity .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction yields be optimized while minimizing side-product formation during sulfonylation?

Answer:
Key strategies include:

  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to prevent over-sulfonylation .
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance solubility .
  • Catalytic Bases : Triethylamine or pyridine to scavenge HCl, accelerating sulfonamide bond formation .
  • In Situ Monitoring : TLC or FT-IR to detect unreacted sulfonyl chloride and terminate reactions at optimal conversion .

Troubleshooting : If side products persist, silica gel chromatography with gradient elution (ethyl acetate/petroleum ether) isolates the target compound .

Basic: What functional groups dominate the compound’s reactivity, and how do they influence biological activity?

Answer:
Critical functional groups include:

  • Sulfonamide : Enhances binding to enzymes (e.g., carbonic anhydrase) via hydrogen bonding and hydrophobic interactions .
  • Carbamoyl Group : Stabilizes interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Ethyl Carboxylate : Modulates solubility and bioavailability through pH-dependent hydrolysis .

Biological assays in and demonstrate anti-inflammatory and microtubule-inhibiting activities, attributed to these groups.

Advanced: How can structural contradictions in crystallographic data (e.g., bond angles) be resolved during X-ray analysis?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement Software : SHELXL () refines anisotropic displacement parameters and resolves twinning via TWIN/BASF commands .
  • Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while R1/Rw convergence ensures model accuracy .

Case Study : For low-resolution data, iterative refinement with restraints on bond lengths/angles (DFIX/DANG) improves reliability .

Basic: What analytical techniques are essential for confirming the compound’s stability under storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures (>200°C indicates thermal stability) .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological efficacy data?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing 4-methoxyphenyl with morpholinosulfonyl) to test activity trends .
  • Computational Docking : AutoDock Vina predicts binding affinities to targets like tubulin (validated by IC50 assays in ).
  • Biochemical Profiling : Compare inhibition constants (Ki) across analogs to identify critical functional groups .

Example : highlights that cyano-substituted analogs show 10× higher antitubulin activity than carbamoyl derivatives, guiding SAR optimization.

Basic: What safety precautions are recommended during handling and storage?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DMF) .
  • Storage : Keep in airtight containers with desiccants (silica gel) at 2–8°C to prevent hydrolysis .

Advanced: How can metabolic stability be improved through targeted structural modifications?

Answer:

  • Ester-to-Amide Conversion : Replace ethyl carboxylate with tert-butyl carbamate (Boc) to reduce esterase-mediated hydrolysis .
  • Deuterium Labeling : Substitute hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450 oxidation .
  • Prodrug Design : Mask the sulfonamide as a phosphonate ester for targeted release in acidic environments (e.g., tumor microregions) .

Basic: What in vitro assays are standard for evaluating biological activity?

Answer:

  • Antiproliferative Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using FRET substrates .
  • Anti-inflammatory Testing : ELISA measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced: How can computational methods guide the design of analogs with enhanced target selectivity?

Answer:

  • Molecular Dynamics (MD) : Simulate binding pocket flexibility to optimize substituent conformations (e.g., 4-methoxyphenyl orientation) .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for analog binding, prioritizing synthetically feasible candidates .
  • ADMET Prediction : SwissADME evaluates LogP, solubility, and hepatotoxicity to balance potency and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.